

# GSK1795091: A Synthetic Lipid A Analog for Immune Activation

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |            |           |
|----------------------|------------|-----------|
| Compound Name:       | GSK1795091 |           |
| Cat. No.:            | B1672362   | Get Quote |

An In-Depth Technical Guide for Researchers and Drug Development Professionals

# **Executive Summary**

**GSK1795091** (also known as CRX-601) is a synthetic lipid A analog that acts as a potent and selective agonist for Toll-like receptor 4 (TLR4).[1][2] By mimicking a key component of Gramnegative bacteria, **GSK1795091** activates the innate immune system, leading to the production of pro-inflammatory cytokines and the stimulation of antigen-presenting cells.[2][3] This immunomodulatory activity has positioned **GSK1795091** as a promising candidate for cancer immunotherapy and as a vaccine adjuvant.[2][4] This technical guide provides a comprehensive overview of **GSK1795091**, including its mechanism of action, a summary of key quantitative data from preclinical and clinical studies, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows.

## **Introduction to GSK1795091**

**GSK1795091** is a synthetic glycolipid designed to mimic the structure and function of lipid A, the biologically active component of lipopolysaccharide (LPS).[4][5] As a TLR4 agonist, it stimulates innate immune cells such as monocytes, macrophages, and dendritic cells.[2][4] This activation triggers a downstream signaling cascade that results in the production of a range of pro-inflammatory cytokines and chemokines, including tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interferon-gamma (IFN-γ).[2][3] The resulting immune response can lead to enhanced antigen presentation, T-cell activation, and a reduction in regulatory T cells, creating a more favorable environment for anti-tumor immunity.[4]



# **Mechanism of Action and Signaling Pathway**

**GSK1795091** exerts its biological effects by binding to the TLR4 receptor complex, which also involves the co-receptors MD-2 and CD14. This binding event initiates a signaling cascade that can proceed through two major pathways: the MyD88-dependent pathway and the TRIF-dependent pathway.

- MyD88-Dependent Pathway: This pathway leads to the activation of NF-κB and the subsequent transcription of genes encoding for pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.
- TRIF-Dependent Pathway: This pathway results in the activation of IRF3 and the production of type I interferons (IFN- $\alpha/\beta$ ).

The combined activation of these pathways leads to a robust and multifaceted immune response.





Click to download full resolution via product page

Caption: TLR4 signaling pathway activated by GSK1795091.



# **Quantitative Data Summary**

The following tables summarize the available quantitative data from preclinical and clinical studies of **GSK1795091**.

Table 1: Preclinical In Vivo Efficacy

| Animal<br>Model | Tumor<br>Type          | Administr<br>ation<br>Route | Dosage           | Dosing<br>Schedule            | Outcome                                                                   | Referenc<br>e |
|-----------------|------------------------|-----------------------------|------------------|-------------------------------|---------------------------------------------------------------------------|---------------|
| Mouse           | Not<br>Specified       | Intravenou<br>s (IV)        | 25 μ<br>g/mouse  | Once<br>weekly for<br>3 doses | Inhibited<br>tumor<br>growth and<br>resulted in<br>long-term<br>survival. | [2]           |
| BALB/c<br>Mice  | Influenza<br>Challenge | Intranasal                  | 0.1 μ<br>g/mouse | Not<br>Specified              | Long-term<br>survival.                                                    | [2]           |

Table 2: Clinical Study in Healthy Volunteers (NCT02798978)



| Parameter                  | Details                                                                                                                                                                            | Reference |
|----------------------------|------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Study Design               | Randomized, double-blind,<br>placebo-controlled, single<br>ascending dose                                                                                                          | [6]       |
| Participants               | 40 healthy volunteers                                                                                                                                                              | [6]       |
| Doses                      | 7, 15, 30, 50, 75, 100 ng                                                                                                                                                          | [6]       |
| Administration             | Intravenous (IV) bolus over 2-5 minutes                                                                                                                                            | [7]       |
| Pharmacokinetics           | Dose-proportional increase in exposure.                                                                                                                                            | [6]       |
| Pharmacodynamics           | Transient, dose-dependent changes in induced cytokine and chemokine concentrations (IP-10, IL-10, IL1-RA mentioned) and immune cell counts, returning to baseline within 24 hours. | [5][6]    |
| Most Common Adverse Events | Influenza-like illness,<br>headache, back pain,<br>increased body temperature.                                                                                                     | [6]       |

Table 3: Clinical Study in Patients with Solid Tumors (NCT03447314)



| Parameter                             | Details                                                                                                                                                      | Reference |
|---------------------------------------|--------------------------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Study Design                          | Phase I, open-label, non-<br>randomized                                                                                                                      | [5]       |
| Participants                          | 54 patients with solid tumors                                                                                                                                | [8]       |
| Combination Therapies                 | GSK3174998 (anti-OX40),<br>GSK3359609 (anti-ICOS), or<br>pembrolizumab                                                                                       | [5]       |
| Observation                           | A manufacturing change resulting in larger aggregate size of GSK1795091 led to reduced pharmacodynamic (cytokine) activity despite higher systemic exposure. | [5][8]    |
| Adverse Events (Original Formulation) | Higher incidence of chills, fatigue, pyrexia, nausea, and vomiting compared to the modified formulation.                                                     | [5][8]    |

## **Experimental Protocols**

This section provides an overview of the methodologies used in key experiments involving **GSK1795091**.

# In Vivo Syngeneic Mouse Tumor Model

This protocol describes a general procedure for evaluating the anti-tumor activity of **GSK1795091** in a syngeneic mouse model.

Objective: To assess the in vivo anti-tumor efficacy of **GSK1795091** alone or in combination with other immunotherapies.

### Materials:

• Syngeneic tumor cell line (e.g., CT26 colon carcinoma)



- Female BALB/c mice (6-8 weeks old)
- GSK1795091 solution
- Vehicle control
- Calipers for tumor measurement

#### Procedure:

- Tumor Cell Culture: Culture the chosen syngeneic tumor cell line using standard aseptic techniques.
- Tumor Implantation: Harvest tumor cells during their logarithmic growth phase and resuspend them in a suitable buffer (e.g., PBS) at a concentration of 2 x 10<sup>6</sup> cells/mL.
  Subcutaneously inject 100 μL of the cell suspension into the flank of each mouse.
- Tumor Growth Monitoring: Monitor the mice regularly for tumor growth. Once tumors reach a palpable size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
- Treatment Administration: Administer GSK1795091 intravenously at the desired dose and schedule (e.g., 25 μ g/mouse , once weekly for 3 weeks). The control group should receive the vehicle. For combination studies, administer the other therapeutic agent according to its established protocol.
- Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate the tumor volume.
- Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size or until a specified time point. Monitor for signs of toxicity throughout the study.



Click to download full resolution via product page

Caption: Workflow for a syngeneic mouse tumor model study.



# First-in-Human Clinical Trial in Healthy Volunteers (NCT02798978)

This protocol provides a summary of the design for the Phase I clinical trial of **GSK1795091** in healthy subjects.

Objective: To evaluate the safety, tolerability, pharmacokinetics, and pharmacodynamics of single ascending doses of **GSK1795091**.

## Study Design:

Randomized, double-blind, placebo-controlled, single-center, single-dose escalation study.

### Participants:

Healthy adult volunteers.

#### Procedure:

- Dose Escalation: Sequential cohorts of participants receive single ascending intravenous injections of GSK1795091 or a matching placebo. Doses ranged from 7 ng to 100 ng.
- Administration: GSK1795091 is supplied as a solution for injection (0.001 mg/mL or 0.0001 mg/mL) and administered as an IV bolus over 2-5 minutes, followed by a 10 mL normal saline flush.
- Safety Monitoring: Monitor participants for adverse events, including vital signs, electrocardiograms, and clinical laboratory tests.
- Pharmacokinetic (PK) Sampling: Collect blood samples at predefined time points before and after dosing to determine the PK profile of GSK1795091.
- Pharmacodynamic (PD) Sampling: Collect blood samples to measure changes in cytokine and chemokine levels and immune cell populations.





Click to download full resolution via product page

Caption: Workflow for the Phase I clinical trial in healthy volunteers.

## Conclusion

**GSK1795091** is a synthetic TLR4 agonist with demonstrated immunomodulatory properties in both preclinical and clinical settings. Its ability to activate the innate immune system makes it a compelling agent for cancer immunotherapy, particularly in combination with other immuno-oncology agents like OX40 agonists, and as a potent vaccine adjuvant.[4] Further research is



warranted to fully elucidate its therapeutic potential and to optimize its formulation and clinical application, especially considering the impact of its physical properties, such as aggregate size, on its biological activity.[5][8]

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. researchgate.net [researchgate.net]
- 2. Facebook [cancer.gov]
- 3. scientiasalut.gencat.cat [scientiasalut.gencat.cat]
- 4. ASCO American Society of Clinical Oncology [asco.org]
- 5. Manufacturing-dependent change in biological activity of the TLR4 agonist GSK1795091 and implications for lipid A analog development PMC [pmc.ncbi.nlm.nih.gov]
- 6. Safety, Pharmacokinetics, and Pharmacodynamics of the TLR4 Agonist GSK1795091 in Healthy Individuals: Results from a Randomized, Double-blind, Placebo-controlled, Ascending Dose Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
- 8. Manufacturing-dependent change in biological activity of the TLR4 agonist GSK1795091 and implications for lipid A analog development PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [GSK1795091: A Synthetic Lipid A Analog for Immune Activation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672362#gsk1795091-as-a-synthetic-lipid-a-analog]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com